4'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone
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Overview
Description
4’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone is a halogenated derivative of propiophenone. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Synthetic Routes and Reaction Conditions:
Halogenation: The synthesis of 4’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone typically involves the halogenation of propiophenone derivatives. This can be achieved through electrophilic aromatic substitution reactions where bromine, chlorine, and fluorine are introduced into the phenyl ring.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids.
Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation processes under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone is widely used in scientific research due to its unique chemical properties:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological activities and as an intermediate in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone involves its interaction with specific molecular targets. The halogen atoms in the compound can form strong interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 4’-Bromo-3-(3-chlorophenyl)propiophenone
- 4’-Bromo-3-(5-fluorophenyl)propiophenone
- 3’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone
Uniqueness: 4’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone is unique due to the presence of three different halogen atoms on the phenyl ring. This unique combination of halogens imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClFO/c16-12-4-2-11(3-5-12)15(19)6-1-10-7-13(17)9-14(18)8-10/h2-5,7-9H,1,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMRBXWPIIRYNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC2=CC(=CC(=C2)Cl)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644949 |
Source
|
Record name | 1-(4-Bromophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898750-49-7 |
Source
|
Record name | 1-(4-Bromophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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